2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Catalog No.
S13004451
CAS No.
652138-13-1
M.F
C22H13NO2S
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-...

CAS Number

652138-13-1

Product Name

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one

IUPAC Name

2-pyridin-4-yl-6-thiophen-3-ylbenzo[h]chromen-4-one

Molecular Formula

C22H13NO2S

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C22H13NO2S/c24-20-12-21(14-5-8-23-9-6-14)25-22-17-4-2-1-3-16(17)18(11-19(20)22)15-7-10-26-13-15/h1-13H

InChI Key

WQYFDEOPZFOGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=NC=C4)C5=CSC=C5

2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound characterized by a unique structure that combines elements from pyridine, thiophene, and naphthopyran moieties. This compound features a naphtho[1,2-b]pyran core, which is a heterocyclic structure known for its diverse biological activities. The presence of pyridine and thiophene rings contributes to the compound's chemical properties, enhancing its potential as a pharmacological agent.

The chemical reactivity of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one can be explored through various reactions typical of heterocycles. These may include electrophilic aromatic substitution, nucleophilic attacks at the pyridine or thiophene rings, and cyclization reactions. The compound's structure allows it to participate in reactions that modify its functional groups, potentially leading to derivatives with enhanced or altered biological activities.

Compounds similar to 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one have demonstrated a range of biological activities. These include:

  • Antitumor Activity: Many derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The compound may show efficacy against bacteria and fungi.
  • Calcium Channel Blocker Activity: Similar structures have been noted for their ability to modulate calcium channels, which is significant in cardiovascular health.

Research indicates that the 4H-pyran derivatives can act as minor groove binders in DNA, suggesting potential applications in genetic research and therapeutics .

The synthesis of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one can be achieved through several methods:

  • Multicomponent Reactions: Utilizing starting materials such as pyridine derivatives and thiophene compounds in a one-pot reaction can yield the target compound efficiently.
  • Ultrasound-Assisted Synthesis: This method enhances reaction rates and yields while minimizing solvent use. It involves combining appropriate reactants in the presence of a catalyst under ultrasonic conditions .
  • Conventional Heating: Traditional reflux methods can also be employed, although they may require longer reaction times compared to modern techniques.

The unique properties of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one make it suitable for various applications:

  • Pharmaceutical Development: Its potential as an antitumor and antimicrobial agent positions it as a candidate for drug development.
  • Material Science: The compound's electronic properties may be exploited in organic electronics or photonic devices.
  • Biological Research: As a DNA binder, it could serve as a tool for studying gene expression and regulation.

Studies have shown that 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one interacts with DNA primarily as a minor groove binder. This interaction is significant because it suggests that the compound could influence gene expression or serve as a basis for designing new therapeutic agents targeting genetic material . Binding constants have been found to vary widely among similar compounds, indicating differing affinities for DNA.

Several compounds share structural similarities with 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
6-(Thiophen-3-yl)-5H-pyrrolo[3,4-b]quinolineContains thiophene and quinolineAntitumor activity
5-Amino-2-(pyridin-3-yl)benzothiazoleBenzothiazole with pyridineAntimicrobial properties
7-HydroxychromenoneChromone derivativeAntioxidant and anti-inflammatory

Uniqueness

The uniqueness of 2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one lies in its specific combination of pyridine and thiophene within the naphthopyran framework. This structural arrangement may lead to distinctive electronic properties and biological activities not observed in other related compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

355.06669983 g/mol

Monoisotopic Mass

355.06669983 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types